3-(1-Nitrosopyrrolidin-2-yl)pyridine is a natural product found in Nicotiana tabacum with data available.
Nitrosonornicotine is a yellow, oily liquid nitrosamine that solidifies at cold temperatures and emits toxic fumes of nitrogen oxides when heated to decomposition. Nitrosonornicotine is found in tobacco products and is likely produced by the nitrosation of nicotine during the making and smoking of tobacco products. This substance is only used in research to induce tumors in experimental animals. Exposure to nitrosonornicotine affects the liver and nitrosonornicotine is reasonably anticipated to be a human carcinogen. (NCI05)
N'-nitrosonornicotine belongs to the family of Pyrrolidinylpyridines. These are compounds containing a pyrrolidinylpyridine ring system, which consists of a pyrrolidine ring linked to a pyridine ring.
N'-Nitrosonornicotine
CAS No.: 16543-55-8
Cat. No.: VC21150877
Molecular Formula: C9H11N3O
Molecular Weight: 177.20 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 16543-55-8 |
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Molecular Formula | C9H11N3O |
Molecular Weight | 177.20 g/mol |
IUPAC Name | 3-(1-nitrosopyrrolidin-2-yl)pyridine |
Standard InChI | InChI=1S/C9H11N3O/c13-11-12-6-2-4-9(12)8-3-1-5-10-7-8/h1,3,5,7,9H,2,4,6H2 |
Standard InChI Key | XKABJYQDMJTNGQ-UHFFFAOYSA-N |
Isomeric SMILES | C1C[C@H](N(C1)N=O)C2=CN=CC=C2 |
SMILES | C1CC(N(C1)N=O)C2=CN=CC=C2 |
Canonical SMILES | C1CC(N(C1)N=O)C2=CN=CC=C2 |
Boiling Point | 309 °F at 0.2 mmHg (NTP, 1992) BP: 154 °C at 0.2 mm Hg |
Colorform | Yellow oil |
Melting Point | 47 °C |
Chemical Properties and Structure
N'-Nitrosonornicotine (C9H11N3O) is a yellow crystalline substance with a molecular weight of 177.2 that exhibits distinctive physical and chemical characteristics. In its pure form, NNN appears as a light-yellow oil that solidifies upon standing, particularly in cold conditions .
Physical Properties
NNN demonstrates specific physical parameters that influence its behavior in various environments:
Chemical Reactivity and Stability
The compound exhibits notable stability characteristics that are important for laboratory handling and storage:
Sources and Formation
Natural Occurrence
N'-Nitrosonornicotine has been detected in various tobacco products and is exclusively associated with tobacco exposure:
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Found in smokeless tobacco products including chewing tobacco and snuff
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Present in cigarettes and cigars, both in the unburnt tobacco and in the smoke
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Detected in the saliva of people who chew betel quid with tobacco
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Present in the saliva of oral-snuff users and e-cigarette users
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Has been isolated from Japanese cigarette tobaccos and Kirsu tobacco at levels of 1.1 and 1.8 ppm respectively
Formation Mechanisms
The formation of NNN follows specific biochemical pathways:
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Produced by the nitrosation of nornicotine during tobacco curing, aging, processing, and smoking
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Approximately 50% originates in unburnt tobacco, with the remainder formed during combustion
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Recent research has identified the role of dissimilatory nitrate reductases in certain microorganisms involved in converting nitrate to nitrite, leading to NNN formation during tobacco curing and processing
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Can be produced endogenously in the acidic environment of the stomach in users of oral nicotine replacement therapies, through the combination of dietary/endogenous nitrates and nornicotine
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Formation involves nicotine conversion to nornicotine via nicotine N-demethylase (NND), an enzyme in tobacco plants that removes the methyl group from nicotine's nitrogen on the 5-membered ring
Toxicity and Carcinogenicity
Carcinogenicity Classification
N'-Nitrosonornicotine has undergone extensive toxicological evaluation:
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Classified as a Group 1 carcinogen by the International Agency for Research on Cancer (IARC)
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Listed as a confirmed carcinogen with experimental carcinogenic, neoplastigenic, and tumorigenic data
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Recognized by the National Toxicology Program (NTP) as "reasonably anticipated to be a human carcinogen"
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Included on the Hazardous Substance List and Special Health Hazard Substance List due to its carcinogenic properties
Evidence in Experimental Animals
The carcinogenic potential of NNN has been extensively documented in animal studies:
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Sufficient evidence exists that NNN causes cancer in experimental animals
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Studies have shown NNN to induce esophageal and nasal cancers in animals
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Combined application of NNN and NNK (4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone) to the oral mucosa of rats induced oral tumors, consistent with effects seen with smokeless tobacco
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Many scientists believe there is no safe level of exposure to carcinogens like NNN
Human Health Implications
While direct human evidence is still developing, several important considerations exist:
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IARC evaluation indicates "inadequate evidence in humans" but still classifies NNN as "carcinogenic to humans" based on mechanistic evidence
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Molecular epidemiology studies have investigated relationships between tobacco-specific nitrosamines and cancer risk
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Potential for causing reproductive damage in humans has been suggested
Mechanism of Action and Metabolism
Metabolic Activation
N'-Nitrosonornicotine undergoes specific metabolic transformations that contribute to its toxicity:
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Activation involves hydroxylation at either the 2' or 5' carbon position on the 5-membered ring
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2'-hydroxylation appears more prevalent in humans, while 5'-hydroxylation predominates in non-primate animals
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Upon hydroxylation, the 5-membered ring opens, enabling the compound to bind to nucleotide bases in DNA
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One key mechanism involves cytochrome-P450-mediated α-hydroxylation, leading to the formation of DNA and hemoglobin adducts that have been detected in tobacco users
Detoxification Pathways
Recent research has identified potential detoxification routes:
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Pyridine N-oxidation represents a minor detoxification pathway of NNN in humans
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Formation of N'-nitrosonornicotine-1N-oxide (NNN-N-oxide) has been detected in the urine of tobacco users
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The relatively low levels of NNN-N-oxide in urine suggest this detoxification pathway is less significant than the α-hydroxylation pathway
Detection and Measurement
Analytical Methods
Detection of NNN requires sophisticated analytical techniques:
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Liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods have been developed for determination in plasma
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Analysis requires careful validation to ensure accuracy and precision
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Extensive stability investigations are necessary, including freeze-thaw stability, short-term stability at room temperature, and long-term stability in plasma
Method Performance Characteristics
The analytical performance for NNN detection has been well-characterized:
Parameter | Value Range | Performance |
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LLOQ (Lower Limit of Quantification) | 0.3 pg/mL | Intraday precision: 1.5-4.3%, Accuracy: 100.5-106.4% |
Low concentration | 1.0 pg/mL | Intraday precision: 7.9-9.8%, Accuracy: 93.5-106.0% |
Medium concentration | 5.0 pg/mL | Intraday precision: 3.8-9.1%, Accuracy: 93.8-97.7% |
High concentration | 100 pg/mL | Intraday precision: 1.0-3.1%, Accuracy: 101.3-106.9% |
Table: Analytical performance characteristics for N'-Nitrosonornicotine determination by LC-MS/MS
Biomarkers of Exposure
Several biomarkers have been identified to assess NNN exposure:
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"Total NNN" (free NNN plus its N-glucuronide) can be measured in urine
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NNN-N-oxide has been detected in human urine as a potential biomarker
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Quantitation of urinary NNN requires extensive precautions to prevent artifactual formation during analysis
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NNN-N-oxide was detected at a mean level of 8.40 ± 6.04 fmol/mL in urine of cigarette smokers and 85.2 ± 96.3 fmol/mL in smokeless tobacco users
Research Findings
Endogenous Formation
Studies have demonstrated the potential for endogenous formation of NNN:
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Experiments in rats treated with tobacco alkaloids and sodium nitrite have confirmed endogenous formation of tobacco-specific nitrosamines
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Research on nicotine patch users who had stopped smoking showed that the average decline of urinary total NNN was less drastic than that of NNK metabolites
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After 24 weeks of nicotine patch use, 22% of baseline total NNN was still detected in urine compared to only 7.3% of baseline NNK metabolites
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The average ratio of total NNN to total NNK metabolites increased from 0.14 in baseline urine to 0.38 after 24 weeks of nicotine patch use
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Endogenous formation appears to vary significantly between individuals, with some subjects showing minimal NNN formation
Interactions and Co-exposures
Recent research has examined interactions between NNN and other compounds:
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Co-administration studies of NNK with formaldehyde, acetaldehyde, acrolein, and CO2 (all present in high concentrations in cigarette smoke) have provided insights into potential synergistic effects
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Carcinogenicity studies of the enantiomers of NNN have revealed important stereochemical aspects of its biological activity
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Supplementation with ascorbic acid (vitamin C) has been suggested as a potential approach to block possible NNN formation in nicotine patch users
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